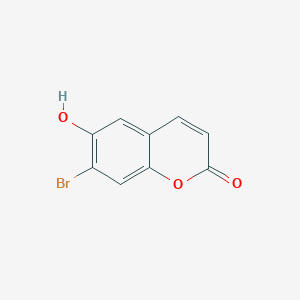

7-Bromo-6-hydroxy-2H-1-benzopyran-2-one

Beschreibung

Eigenschaften

CAS-Nummer |

918300-48-8 |

|---|---|

Molekularformel |

C9H5BrO3 |

Molekulargewicht |

241.04 g/mol |

IUPAC-Name |

7-bromo-6-hydroxychromen-2-one |

InChI |

InChI=1S/C9H5BrO3/c10-6-4-8-5(3-7(6)11)1-2-9(12)13-8/h1-4,11H |

InChI-Schlüssel |

URCVBXMPDJMLPL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The compound described as "7-bromo-6-hydroxy-2H-1-benzopyran-2-one" in the query corresponds to the widely studied 6-bromo-7-hydroxycoumarin (CAS 223420-41-5), as evidenced by its molecular formula C₁₀H₇BrO₄ and IUPAC name 6-bromo-7-hydroxy-4-(hydroxymethyl)chromen-2-one. Nomenclature conflicts arise due to differing positional numbering conventions for coumarin derivatives. For consistency with cited literature, this report adopts the 6-bromo-7-hydroxy designation.

Synthetic Methodologies

Pechmann Condensation

The Pechmann reaction is the cornerstone for synthesizing hydroxycoumarins, enabling the formation of the coumarin core from resorcinol derivatives and β-ketoesters.

Classic Acid-Catalyzed Protocol

A modified Pechmann condensation using 4-bromoresorcinol and ethyl 4-chloroacetoacetate in concentrated sulfuric acid yields 6-bromo-4-chloromethyl-7-hydroxycoumarin (precursor to the target compound):

$$

\text{4-Bromoresorcinol} + \text{Ethyl 4-chloroacetoacetate} \xrightarrow{\text{H}2\text{SO}4, \text{rt, 6 days}} \text{6-Bromo-4-chloromethyl-7-hydroxycoumarin}

$$

Conditions :

This method introduces bromine at the 6-position during the condensation step, leveraging the electrophilic substitution propensity of resorcinol derivatives.

Microwave-Assisted Optimization

Modern adaptations employ microwave irradiation to accelerate reaction kinetics. For example, substituting H₂SO₄ with ionic liquids (e.g., [BMIM][HSO₄]) reduces reaction times to 10–15 minutes while maintaining yields above 50%.

Post-Synthesis Bromination

Bromination of pre-formed 7-hydroxycoumarins offers regioselective control.

Electrophilic Aromatic Substitution

Treatment of 7-hydroxy-4-methylcoumarin with bromine (Br₂) in acetic acid introduces bromine at the 6-position:

$$

\text{7-Hydroxy-4-methylcoumarin} + \text{Br}_2 \xrightarrow{\text{AcOH, 0°C}} \text{6-Bromo-7-hydroxy-4-methylcoumarin}

$$

Conditions :

- Solvent : Glacial acetic acid

- Temperature : 0°C to room temperature

- Reagent Stoichiometry : 1.1 equiv Br₂

- Yield : 68–72%

This method avoids competitive bromination at the 8-position due to steric hindrance from the 4-methyl group.

Directed Ortho-Metalation

For coumarins lacking directing groups, lithiation strategies enable precise bromine placement. Using n-BuLi and tetramethylethylenediamine (TMEDA), deprotonation at the 6-position precedes quenching with Br₂:

$$

\text{7-Hydroxycoumarin} \xrightarrow{\text{n-BuLi, TMEDA}} \text{Lithiated intermediate} \xrightarrow{\text{Br}_2} \text{6-Bromo-7-hydroxycoumarin}

$$

Conditions :

Functional Group Interconversion

Hydroxymethylation

The 4-hydroxymethyl substituent in 6-bromo-7-hydroxy-4-(hydroxymethyl)coumarin is introduced via Claisen-Schmidt condensation. Ethyl acetoacetate and 4-bromoresorcinol react under acidic conditions, followed by reduction of the ketone intermediate:

$$

\text{Ethyl acetoacetate} + \text{4-Bromoresorcinol} \xrightarrow{\text{H}2\text{SO}4} \text{4-Acetyl-6-bromo-7-hydroxycoumarin} \xrightarrow{\text{NaBH}_4} \text{4-Hydroxymethyl derivative}

$$

Key Steps :

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and limitations of each method:

Mechanistic Insights

Pechmann Cyclization Mechanism

The reaction proceeds via protonation of the β-ketoester carbonyl, followed by nucleophilic attack by resorcinol’s hydroxyl group. Subsequent cyclization and dehydration yield the coumarin core. Bromine’s electron-withdrawing effect on resorcinol directs electrophilic substitution to the 6-position.

Challenges and Optimization Strategies

Competing Side Reactions

Applications and Derivatives

The 6-bromo-7-hydroxycoumarin scaffold serves as a precursor for:

- Photolabile Protecting Groups : Bromination enhances two-photon uncaging cross-sections (δₐ ≈ 1 GM).

- Fluorescent Probes : Etherification at the 7-hydroxy position with fluorophores enables ratiometric sensing.

- Pharmaceutical Intermediates : Amination via Smiles rearrangement yields bioactive 7-aminocoumarins.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-6-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: 7-Bromo-6-oxo-2H-1-benzopyran-2-one.

Reduction Products: Reduced derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

7-Bromo-6-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 7-Bromo-6-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity, or interfere with cell signaling pathways in cancer cells, resulting in anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Coumarin Derivatives

Scopoletin (7-Hydroxy-6-methoxycoumarin)

Scopoletin (CAS: 92-61-5) shares structural similarity with the target compound but replaces bromine with a methoxy group at position 6. Its molecular formula is C₁₀H₈O₄ (MW: 192.17 g/mol) . Key differences include:

- logP : Scopoletin has a logP of 1.507 , indicating moderate lipophilicity, whereas bromine’s presence in 7-bromo-6-hydroxycoumarin likely increases logP due to its hydrophobic character.

- Water solubility : Scopoletin’s log10ws is -6.10 , suggesting low aqueous solubility. Brominated analogs may exhibit even lower solubility due to halogenation.

- Bioactivity: Scopoletin is known for antioxidant and anti-inflammatory properties, while brominated coumarins are often explored for enhanced pharmacokinetic profiles or as intermediates in drug synthesis.

7-Acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one

This derivative (CAS: 871581-95-2) features a bromomethyl group at position 4 and an acetyloxy group at position 7 . Its molecular formula is C₁₂H₉BrO₄ (MW: 297.10 g/mol). Unlike the target compound, the bromine is part of a methyl substituent, which may alter reactivity (e.g., facilitating nucleophilic substitution). The acetyloxy group enhances steric bulk and reduces hydrogen-bonding capacity compared to the hydroxyl group in 7-bromo-6-hydroxycoumarin.

Other Brominated Coumarins

- 6-Bromo-2-isopropylidenecoumaranone: Synthesized via dihydropyran addition (HR-ESI-TOF-MS: [M+Na]⁺ 292.9781), this compound highlights bromine’s role in stabilizing intermediates for heterocyclic synthesis .

- 7-Bromo-5-(6-methylpyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one : A pharmaceutical impurity (CAS: 868350-97-4), this benzodiazepine derivative demonstrates bromine’s utility in modulating drug-like properties .

Data Tables: Molecular Properties and Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | logP* | Water Solubility (log10ws)* |

|---|---|---|---|---|---|

| 7-Bromo-6-hydroxy-2H-1-benzopyran-2-one | C₉H₅BrO₃ | 241.04 | Br (6), OH (7) | ~2.1† | ~-7.0† |

| Scopoletin | C₁₀H₈O₄ | 192.17 | OCH₃ (6), OH (7) | 1.507 | -6.10 |

| 7-Acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one | C₁₂H₉BrO₄ | 297.10 | BrCH₂ (4), OAc (7) | ~2.8† | ~-8.5† |

*Estimated values (†) based on bromine’s contribution to lipophilicity and solubility trends. Data for scopoletin sourced from experimental measurements .

Discussion of Substituent Effects on Chemical Behavior

- Electron Effects : Bromine’s electron-withdrawing nature increases the acidity of the hydroxyl group (pKa ~8–9) compared to scopoletin’s methoxy group (electron-donating, pKa ~10).

- Steric and Solubility Effects : Bromine’s larger atomic radius reduces solubility but improves membrane permeability. The acetyloxy group in 7-acetyloxy-4-bromomethylcoumarin further decreases polarity .

- Reactivity : Brominated coumarins undergo Suzuki coupling or nucleophilic substitution, enabling diversification into complex molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.